Molecular Weight and Exact Mass of 2-(1,2,5-Thiadiazol-3-yl)acetic acid: A Technical Guide for Drug Development
Molecular Weight and Exact Mass of 2-(1,2,5-Thiadiazol-3-yl)acetic acid: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the foundational building blocks for a vast array of therapeutics. Among these, 2-(1,2,5-thiadiazol-3-yl)acetic acid (CAS: 18398-15-7) is a highly versatile intermediate[1]. Characterized by its electron-deficient aromatic ring and reactive carboxylic acid side chain, this compound is a critical precursor in the synthesis of beta-adrenergic receptor antagonists (such as Timolol) and novel polymeric nanomedicines[2].
This whitepaper provides an in-depth technical analysis of the physicochemical properties, exact mass spectrometry profiling, and synthetic applications of 2-(1,2,5-thiadiazol-3-yl)acetic acid, designed to guide researchers and drug development professionals in optimizing their analytical and synthetic workflows.
Physicochemical Profiling & Exact Mass
For drug development professionals, distinguishing between the average molecular weight and the monoisotopic exact mass is critical for High-Resolution Mass Spectrometry (HRMS) validation. The exact mass of 2-(1,2,5-thiadiazol-3-yl)acetic acid is derived from the most abundant isotopes of its constituent elements ( , , , , ).
Quantitative Data Summary
| Property | Value | Analytical Significance |
| Molecular Formula | Defines the elemental composition[3]. | |
| Molecular Weight | 144.15 g/mol | Used for stoichiometric calculations in bulk synthesis. |
| Exact Mass (Monoisotopic) | 143.99934 Da | The fundamental baseline for HRMS identification[3]. |
| Predicted XlogP | -0.1 | Indicates high hydrophilicity; highly soluble in polar solvents[3]. |
Predicted ESI-MS Adducts
When conducting LC-MS profiling, the compound will ionize differently based on the mobile phase chemistry. Below are the predicted mass-to-charge ( ) ratios for common adducts[3]:
| Adduct Form | (Predicted) | Ionization Mode | Causality / Mechanism |
| [M-H]⁻ | 142.99206 | Negative | Deprotonation of the carboxylic acid moiety. |
| [M+H]⁺ | 145.00662 | Positive | Protonation of the thiadiazole ring nitrogens. |
| [M+Na]⁺ | 166.98856 | Positive | Sodium coordination, common in glass vial storage. |
| [M+NH₄]⁺ | 162.03316 | Positive | Ammonium adduction when using ammonium formate buffers. |
Analytical Characterization: HRMS Protocol
To prevent isobaric impurities (such as sulfoxides, which add exactly 15.9949 Da via oxygenation) from contaminating downstream drug synthesis, rigorous HRMS validation is required. The following protocol is a self-validating system relying on the natural isotopic signature of sulfur.
Step-by-Step HRMS Validation Workflow
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Sample Preparation: Dissolve 1 mg of 2-(1,2,5-thiadiazol-3-yl)acetic acid in 1 mL of LC-MS grade Methanol:Water (50:50 v/v). Add 0.1% Formic Acid (FA).
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Causality: Formic acid acts as a proton donor, ensuring robust ionization of the thiadiazole nitrogens in positive mode while maintaining a stable spray.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient of Water/0.1% FA to Acetonitrile/0.1% FA.
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Data Acquisition: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer configured to a resolution of FWHM.
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Isotopic Pattern Validation (Self-Validation Step): Extract the monoisotopic peak at 142.9920 ([M-H]⁻). To confirm the presence of the 1,2,5-thiadiazole ring, isolate the M+2 peak at 144.9878.
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Causality: The isotope has a natural abundance of approximately 4.25%. Observing an M+2 peak at ~4.4% relative intensity to the base peak mathematically validates the presence of exactly one sulfur atom in the intact molecule.
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Figure 1: HRMS workflow for validating the exact mass and isotopic signature of the thiadiazole precursor.
Mechanistic Chemistry & Synthesis
The 1,2,5-thiadiazole ring is a highly stable, electron-deficient aromatic system[4][5]. Because of its high Bird aromaticity index, the ring strongly resists electrophilic substitution but is highly amenable to side-chain functionalization[4].
The acetic acid side chain at the 3-position is the primary vector for drug conjugation. It readily undergoes standard esterification, reduction, and amidation reactions without disrupting the heteroaromatic core.
Applications in Drug Development: The DenTimol Pathway
A premier example of 2-(1,2,5-thiadiazol-3-yl)acetic acid's utility is its role as a precursor for Timolol analogs. Recently, researchers have utilized thiadiazole derivatives to synthesize DenTimol , a dendrimer-based polymeric drug designed to lower intraocular pressure (IOP) in glaucoma therapy with enhanced corneal permeation[2].
Step-by-Step Synthesis of Dendrimeric Timolol Analogs
The following protocol outlines the causal steps for conjugating the thiadiazole pharmacophore to a nanocarrier[2]:
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Epoxide Functionalization: The 2-(1,2,5-thiadiazol-3-yl)acetic acid precursor is chemically modified (via reduction and subsequent epoxidation) to yield (S)-4-[4-(oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (OTM)[2].
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Causality: The epoxide ring introduces a highly strained, electrophilic center necessary for coupling with amine-terminated polymers.
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PEGylation (Ring-Opening): React OTM with an equimolar amount of heterobifunctional Amine-PEG-Acetic Acid ( g/mol ) in dichloromethane (DCM) for 3 hours at room temperature[2].
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Causality: The terminal amine of the PEG spacer nucleophilically attacks the less sterically hindered carbon of the epoxide. This ring-opening generates a secondary amine and a secondary hydroxyl group—the exact 3-amino-1,2-propanediol structural motif required for -adrenergic receptor binding[2].
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Purification: Recover the OTM-PEG conjugate via rotary evaporation. Purify by dialysis against water using a 3.5 kDa molecular weight cutoff membrane, followed by lyophilization[2].
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Dendrimer Coupling: React the purified OTM-PEG (32 equivalents) with an ethylenediamine (EDA) core polyamidoamine (PAMAM) Generation 3.0 dendrimer (1 equivalent) using EDC/NHS coupling[2].
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Causality: N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activates the carboxylic acid on the PEG spacer. N-hydroxysuccinimide (NHS) converts it into a stable, amine-reactive NHS-ester, preventing rapid hydrolysis and ensuring near-quantitative amidation with the primary amines on the PAMAM dendrimer surface[2].
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Figure 2: Synthetic workflow for DenTimol, demonstrating the conjugation of the thiadiazole precursor.
References
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NextSDS. "2-(1,2,5-thiadiazol-3-yl)acetic acid — Chemical Substance Information." NextSDS Substance Database. URL:[Link]
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PubChemLite. "18398-15-7 (C4H4N2O2S)." University of Luxembourg. URL:[Link]
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NIH PubMed Central. "DenTimol as A Dendrimeric Timolol Analogue for Glaucoma Therapy: Synthesis and Preliminary Efficacy and Safety Assessment." Biomacromolecules. URL:[Link]
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NIH PubMed Central. "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole." Molecules. URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. DenTimol as A Dendrimeric Timolol Analogue for Glaucoma Therapy: Synthesis and Preliminary Efficacy and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 18398-15-7 (C4H4N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
